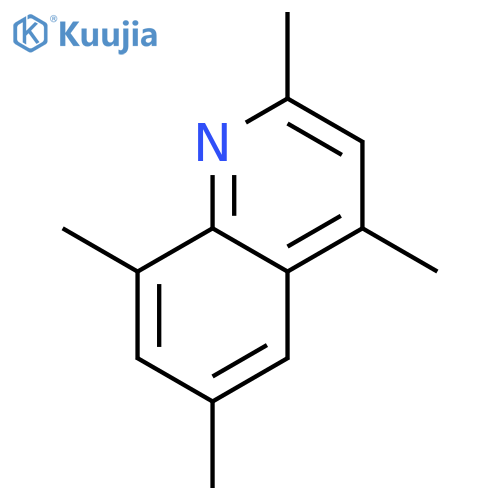Cas no 49616-71-9 (Quinoline,2,4,6,8-tetramethyl-)

49616-71-9 structure
商品名:Quinoline,2,4,6,8-tetramethyl-
Quinoline,2,4,6,8-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- Quinoline,2,4,6,8-tetramethyl-
- 2,4,6,8-TETRAMETHYLQUINOLINE
- 2,4,6,8-Tetramethyl-chinolin
- 2,4,6,8-tetramethyl-quinoline
- Quinoline,2,4,6,8-tetramethyl
- SCHEMBL11810566
- DIALLYLOXYDIACETATE
- DTXSID50615941
- FT-0609828
- AKOS003234846
- SB68250
- 49616-71-9
-
- インチ: InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3
- InChIKey: KQVOXLMITIYKFB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C
計算された属性
- せいみつぶんしりょう: 185.12000
- どういたいしつりょう: 185.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 12.89000
- LogP: 3.46840
Quinoline,2,4,6,8-tetramethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$656 | 2022-09-01 | |
| Alichem | A189003997-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$738.72 | 2023-09-01 |
Quinoline,2,4,6,8-tetramethyl- 関連文献
-
2. Addition reactions of heterocyclic compounds. Part LII. Further adducts from substituted 2-methylquinolines and dimethyl acetylenedicarboxylateR. Morrin Acheson,Donald F. Nisbet J. Chem. Soc. Perkin Trans. 1 1973 1338
49616-71-9 (Quinoline,2,4,6,8-tetramethyl-) 関連製品
- 1463-17-8(2,8-Dimethylquinoline)
- 18441-61-7(Quinoline,2,4,8-trimethyl-)
- 102871-69-2(2,5,8-trimethylquinoline)
- 39581-63-0(2,4,5,8-Tetramethylquinoline)
- 2243-90-5(Quinoline,2,6,8-trimethyl-)
- 51366-52-0(2,3,4-trimethylquinoline)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量